molecular formula C14H23BO3 B15301960 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

Cat. No.: B15301960
M. Wt: 250.14 g/mol
InChI Key: FKZONEIYLQZCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a bicyclo[111]pentane core and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an oxetane-containing precursor. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield boronic acids or esters, while reduction reactions produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halides, amines, or other functionalized derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound is used in the production of advanced materials, including boron-containing polymers and composites.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols, amines, and other nucleophiles, which can modulate the activity of enzymes and other biological molecules. The pathways involved in these interactions depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
  • 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane lies in its combination of the bicyclo[111]pentane core and the oxetane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H23BO3

Molecular Weight

250.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO3/c1-11(2)12(3,4)18-15(17-11)14-7-13(8-14,9-14)10-5-16-6-10/h10H,5-9H2,1-4H3

InChI Key

FKZONEIYLQZCIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4COC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.